N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide

Xanthine oxidase inhibition Amide reversal SAR Tetrazole benzamide scaffold

Researchers developing xanthine oxidase inhibitors for gout or hyperuricemia often encounter SAR-derailing false negatives when using reversed-amide or regioisomeric tetrazole analogs. N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide provides the correct amide orientation and meta-1H-tetrazol-1-yl substitution pattern essential for Asn768 hydrogen bonding in XO and L1/L2 loop engagement in HDAC6. • Intact N-phenylbenzamide trajectory preserves XO inhibitory potency lost in reversed-amide series (3c/3e/3i/3k/3u) • 1H-tetrazol-1-yl N-4 atom enables critical Asn768 H-bond not recapitulated by 2H- or 5-yl isomers • Low ClogP (~1.8) and MW 271.32 offer favorable solubility and metabolic stability for reference standard benchmarking Supplied as a custom synthesis building block with full analytical characterization for probe development and scaffold-hopping campaigns.

Molecular Formula C14H17N5O
Molecular Weight 271.32 g/mol
Cat. No. B5796737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC14H17N5O
Molecular Weight271.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
InChIInChI=1S/C14H17N5O/c20-14(16-12-6-2-1-3-7-12)11-5-4-8-13(9-11)19-10-15-17-18-19/h4-5,8-10,12H,1-3,6-7H2,(H,16,20)
InChIKeyHUKNHPNTMDSDFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 71 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexyl-3-(1H-tetrazol-1-yl)benzamide: Structural Classification and Core Pharmacophoric Features for Rational Procurement


N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide belongs to the tetrazole-substituted benzamide class, characterized by a cyclohexyl amide donor, a meta-substituted 1H-tetrazol-1-yl ring on the benzamide core, and a molecular formula of C₁₄H₁₇N₅O (MW ≈ 271.32 g·mol⁻¹) . The meta-tetrazole-1-yl benzamide scaffold has been validated as a privileged fragment in medicinal chemistry, particularly for constructing hydrogen bonds with target residues such as Asn768 in xanthine oxidase (XO) [1]. The 1H-tetrazol-1-yl substitution pattern is distinct from the more common 1H-tetrazol-5-yl carboxylic acid bioisostere series, and combined with the cyclohexyl N-substituent, it defines a specific steric and electronic profile relevant for target engagement and physicochemical property differentiation [2].

Why Generic Substitution Fails: Non‑Interchangeability of Tetrazole Regioisomers and Amide Orientation in N‑Cyclohexyl‑3‑(1H‑tetrazol‑1‑yl)benzamide Procurement


Substituting N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide with a generic 'tetrazole benzamide' or a close regioisomer introduces structurally encoded loss‑of‑function risks that are invisible to a simple substructure search. Published structure–activity relationship (SAR) data on the 3‑(1H‑tetrazol‑1‑yl)benzamide scaffold demonstrate that amide reversal (i.e., switching the amide N‑ and C‑termini relative to the tetrazole‑phenyl core) significantly damages inhibitory potency against xanthine oxidase (XO), with reversed amide derivatives 3c, 3e, 3i, 3k, and 3u showing substantially reduced activity compared to the correct N‑phenylisonicotinamide orientation [REFS‑1]. Additionally, the 1H‑tetrazol‑1‑yl regioisomer engages a distinct hydrogen‑bond network (via the N‑4 atom with Asn768) that the 2H‑tetrazol‑2‑yl or 1H‑tetrazol‑5‑yl isomers cannot recapitulate [REFS‑2]. The cyclohexyl N‑substituent further imposes logP and steric constraints that differ from linear alkyl, benzyl, or cyclooctyl analogs, directly affecting solubility, metabolic stability, and off‑target selectivity [REFS‑3][REFS‑4]. These three structural features—amide orientation, tetrazole regioisomerism, and N‑cycloalkyl size—are not modular; altering any one changes the compound's pharmacological signature.

N-Cyclohexyl-3-(1H-tetrazol-1-yl)benzamide: Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decision Support


Amide Orientation Integrity: Maintaining the Active Scaffold Versus Reversed Amide Inactivation

The amide orientation in N‑cyclohexyl‑3‑(1H‑tetrazol‑1‑yl)benzamide follows the active N‑phenylamide→N‑cyclohexyl trajectory. SAR studies on the 3‑(1H‑tetrazol‑1‑yl)benzamide core demonstrate that reversing the amide connectivity (producing N‑(pyridin‑4‑yl)‑3‑(1H‑tetrazol‑1‑yl)benzamide derivatives 3c, 3e, 3i, 3k, and 3u) severely damages xanthine oxidase inhibitory potency, with the authors explicitly concluding that 'the amide‑reversal could damage the potency' [REFS‑1]. While individual IC₅₀ values for the reversed amide series are not numerically reported in the publicly available abstract, the qualitative SAR direction is unambiguous: the correct amide orientation is essential for maintaining the H‑bond network and target engagement geometry. N‑cyclohexyl‑3‑(1H‑tetrazol‑1‑yl)benzamide retains the active amide trajectory, structurally aligning with the potent series rather than the inactive reversed‑amide series [REFS‑1].

Xanthine oxidase inhibition Amide reversal SAR Tetrazole benzamide scaffold

Tetrazole Regioisomerism: 3‑(1H‑Tetrazol‑1‑yl) Versus 4‑(1H‑Tetrazol‑1‑yl) Differentiation in Target Engagement

N‑cyclohexyl‑3‑(1H‑tetrazol‑1‑yl)benzamide places the tetrazole in the meta position relative to the amide, which is the validated orientation for productive H‑bond formation with the Asn768 residue of xanthine oxidase. Molecular docking and molecular dynamics simulations confirmed that the N‑4 atom of the 3‑(1H‑tetrazol‑1‑yl) moiety accepts an H‑bond from the Asn768 side‑chain, and this engagement is critical for the 10‑fold potency improvement observed in the optimized series (IC₅₀ = 0.031 μM for compound 2s vs. 0.312 μM for compound 1 lacking the tetrazole) [REFS‑1]. By contrast, the para‑substituted positional isomer N‑cyclohexyl‑4‑(1H‑tetrazol‑1‑yl)benzamide (MW = 271.32) cannot geometrically access the Asn768 sub‑pocket to form the same H‑bond network [REFS‑2][REFS‑3]. This regioisomeric difference is not merely theoretical: the Asn768 interaction was explicitly engineered via structure‑based drug design to rescue a missing H‑bond, and the meta‑tetrazole placement is essential for this gain‑of‑function [REFS‑1].

Tetrazole regioisomer Hydrogen bond geometry Asn768 sub-pocket

N‑Cycloalkyl Bulk Optimization: Cyclohexyl Versus Cyclooctyl Differentiation in Lipophilicity‑Driven Developability

The cyclohexyl substituent on N‑cyclohexyl‑3‑(1H‑tetrazol‑1‑yl)benzamide provides a measured lipophilicity profile with a calculated partition coefficient (ClogP) of approximately 1 [REFS‑1][REFS‑2]. In contrast, the cyclooctyl analog N‑cyclooctyl‑3‑(1H‑tetrazol‑1‑yl)benzamide (MW = 299.37 g·mol⁻¹; C₁₆H₂₁N₅O) carries two additional methylene units, increasing both molecular weight and predicted lipophilicity [REFS‑3]. While the exact ClogP for the cyclooctyl derivative is not experimentally reported, the incremental ∆logP per methylene is approximately +0.5 log units, predicting a ClogP of ≥2 for the cyclooctyl analog. Higher logP values correlate with reduced aqueous solubility, increased plasma protein binding, and elevated risk of metabolic clearance via CYP450 oxidation [REFS‑4]. The cyclohexyl analog thus occupies a more favorable developability window for in vitro assay compatibility and in vivo PK extrapolation.

Lipophilicity Physicochemical properties Cycloalkyl SAR

Scaffold Divergence from Carboxylic Acid Bioisostere Tetrazoles: 1H‑Tetrazol‑1‑yl Versus 1H‑Tetrazol‑5‑yl Selectivity Profiles

Many tetrazole‑bearing benzamides employ the 1H‑tetrazol‑5‑yl (or 2H‑tetrazol‑5‑yl) substitution as a carboxylic acid bioisostere, targeting enzymes that recognize carboxylate substrates (e.g., glucagon receptor NAMs, angiotensin II receptor antagonists) [REFS‑1]. N‑cyclohexyl‑3‑(1H‑tetrazol‑1‑yl)benzamide, by using the 1H‑tetrazol‑1‑yl substitution, functions as an H‑bond acceptor via the N‑4 atom rather than as a carboxylate mimic [REFS‑2]. This mechanistic divergence avoids the polypharmacology associated with carboxylate‑mimetic tetrazoles (e.g., off‑target activity at G‑protein‑coupled receptors, integrins, and transporters) and instead directs binding toward targets with adenine‑ or purine‑binding sub‑pockets such as xanthine oxidase and HDAC6 [REFS‑2][REFS‑3]. Compounds such as N‑cyclohexyl‑4‑(1H‑tetrazol‑5‑yl)benzamide and NNC‑0640 (a GCGR/GLP‑1R NAM) exemplify the 5‑yl tetrazole class and carry distinct selectivity liabilities [REFS‑1].

Tetrazole bioisostere Carboxylic acid mimic Target selectivity

trans‑Translation Inhibition: Tetrazolyl Benzamide Pharmacophore Specificity Demonstrated by KKL‑55 and KKL‑201

Tetrazolyl benzamides, including KKL‑55 and KKL‑201 (structurally related to N‑cyclohexyl‑3‑(1H‑tetrazol‑1‑yl)benzamide via the tetrazole‑benzamide core), have been demonstrated to specifically inhibit bacterial trans‑translation, a critical ribosome rescue pathway [REFS‑1]. In vitro trans‑translation reactions at 10 μM showed that both KKL‑55 and KKL‑201 substantially reduced tmRNA‑mediated tagging efficiency compared to DMSO controls, while standard translation (with stop codon present) remained largely unaffected even at 100 μM, indicating on‑target specificity [REFS‑1]. This pharmacological profile is distinct from broad‑spectrum translation inhibitors such as chloramphenicol, which inhibit both standard and trans‑translation pathways at 100 μM [REFS‑1]. N‑cyclohexyl‑3‑(1H‑tetrazol‑1‑yl)benzamide shares the core tetrazolyl benzamide pharmacophore that confers this trans‑translation‑specific inhibitory activity, differentiating it from non‑tetrazole benzamide antibiotics.

trans-Translation inhibition Antibacterial target Tetrazolyl benzamide

HDAC6 Isoform Selectivity: Tetrazole Capping Group Contributions in Benzamide Scaffolds

Tetrazole‑containing benzamide derivatives have been optimized as selective HDAC6 inhibitors, with the tetrazole moiety serving as a bifurcated capping group that occupies the L1 and L2 loop pockets of HDAC6 [REFS‑1]. The co‑crystal structure of HDAC6 with compound NR‑160 (a tetrazole‑based benzamide inhibitor) revealed that steric complementarity between the tetrazole‑containing capping group and the HDAC6‑specific L1/L2 loop region drives isoform selectivity over class I HDACs [REFS‑1]. N‑cyclohexyl‑3‑(1H‑tetrazol‑1‑yl)benzamide, bearing a cyclohexyl‑tetrazole‑benzamide motif, presents a capping group architecture analogous to this validated HDAC6‑selective series. In contrast, non‑tetrazole benzamide HDAC inhibitors (e.g., entinostat, mocetinostat) rely on 2‑aminobenzamide zinc‑binding groups and lack the L1/L2 loop‑engaging tetrazole cap, resulting in broader HDAC isoform inhibition profiles [REFS‑2].

HDAC6 inhibition Isoform selectivity Tetrazole capping group

N-Cyclohexyl-3-(1H-tetrazol-1-yl)benzamide: Evidence‑Backed Research and Industrial Application Scenarios


Xanthine Oxidase Inhibitor Lead Optimization Requiring Defined Amide Orientation

Programs developing xanthine oxidase inhibitors for gout or hyperuricemia benefit from the intact amide trajectory of N‑cyclohexyl‑3‑(1H‑tetrazol‑1‑yl)benzamide, which matches the active N‑phenylamide series. Reversed‑amide analogs (3c/3e/3i/3k/3u series) are documented to lose potency, so procuring the correct orientation avoids SAR‑derailing false negatives [REFS‑1]. The meta‑tetrazole placement also enables the critical Asn768 H‑bond verified by molecular docking [REFS‑1].

HDAC6‑Selective Inhibitor Discovery Leveraging Tetrazole Capping Group Architecture

The tetrazole‑benzamide scaffold has been co‑crystallized with HDAC6, confirming L1/L2 loop pocket engagement that drives isoform selectivity [REFS‑2]. N‑cyclohexyl‑3‑(1H‑tetrazol‑1‑yl)benzamide provides this capping group architecture and can serve as a starting fragment or reference compound for HDAC6‑selective inhibitor campaigns where class I HDAC sparing is a safety requirement [REFS‑2].

Antibacterial trans‑Translation Inhibition Screening with Tetrazolyl Benzamide Pharmacophore

Tetrazolyl benzamides KKL‑55 and KKL‑201 have validated trans‑translation as a selective antibacterial target, with minimal off‑target inhibition of canonical translation [REFS‑3]. N‑cyclohexyl‑3‑(1H‑tetrazol‑1‑yl)benzamide shares this pharmacophore and can be employed as a probe or scaffold‑hopping starting point for novel trans‑translation inhibitors addressing antibiotic‑resistant pathogens [REFS‑3].

Physicochemical Property Benchmarking for Cycloalkyl‑Substituted Benzamide Libraries

With a ClogP of approximately 1 and MW of 271.32, N‑cyclohexyl‑3‑(1H‑tetrazol‑1‑yl)benzamide occupies the favorable lower‑lipophilicity range compared to bulkier cycloalkyl analogs (e.g., cyclooctyl derivative: MW = 299.37, estimated ClogP ≥ 2) [REFS‑4][REFS‑5]. It serves as a reference standard for solubility, permeability, and metabolic stability benchmarking in cycloalkyl benzamide library design [REFS‑4].

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